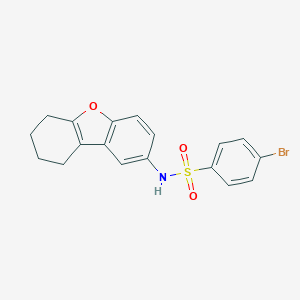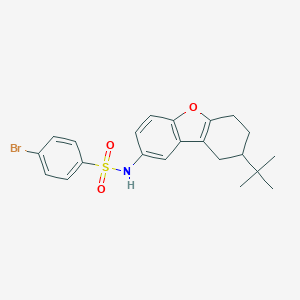
4-bromo-N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-bromo-N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, a bromine atom attached to the benzene ring, and a tert-butyl group attached to a dibenzofuran ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The dibenzofuran ring system, the bromine atom, and the benzenesulfonamide group would all contribute to the overall structure and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and the functional groups it contains. For example, the presence of the bromine atom and the benzenesulfonamide group might make the compound relatively polar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Occurrence and Environmental Behavior of Parabens
Parabens, which are structurally similar to the compound due to the presence of a benzene ring and sulfonamide group, have been studied for their occurrence, fate, and behavior in aquatic environments. These compounds, used as preservatives in various products, have been identified as weak endocrine disrupters. Despite their biodegradability, they remain present in surface waters and sediments, raising concerns about their continuous environmental release and the formation of halogenated by-products through reactions with free chlorine (Haman et al., 2015).
Health Assessment of Polybrominated Compounds
Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which share structural similarities with the brominated component of the queried compound, have been reviewed for their occurrence in brominated flame retardants, production during combustion, and their toxicological effects. These compounds, akin to their chlorinated counterparts, bind to cytosolic receptors mediating toxicities, highlighting the necessity for further research on their health impacts and environmental presence (Mennear & Lee, 1994).
Gastroprotective Properties of Drug Compounds
The gastroprotective properties of ebrotidine, which, like the compound , contains a benzenesulfonamide moiety, have been explored. Ebrotidine demonstrates cytoprotective properties independent of endogenous prostaglandin generation, enhancing mucosal responses and potentially offering insights into the therapeutic applications of similarly structured compounds (Slomiany et al., 1997).
Environmental and Health Concerns of Novel Brominated Flame Retardants
The increasing use of novel brominated flame retardants (NBFRs) has raised concerns regarding their environmental fate and toxicological impacts. Studies on these compounds, which may share reactive brominated elements with the compound , reveal their widespread occurrence and the need for further research to optimize analytical methods and understand their effects on indoor environments and human health (Zuiderveen et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrNO3S/c1-22(2,3)14-4-10-20-18(12-14)19-13-16(7-11-21(19)27-20)24-28(25,26)17-8-5-15(23)6-9-17/h5-9,11,13-14,24H,4,10,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJXNKMBOPWMLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[6-(1-piperidinyl)hexyl]amine](/img/structure/B491364.png)

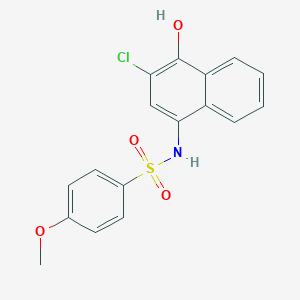
![3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B491404.png)
![3-methyl-1-(methylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B491406.png)

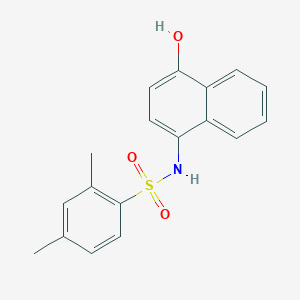
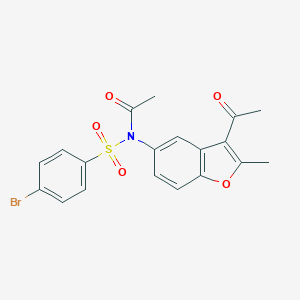
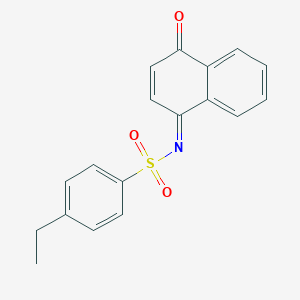
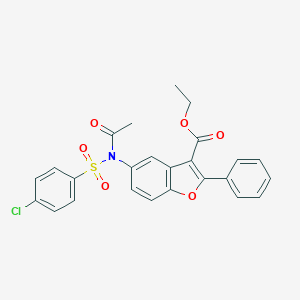
![Ethyl 5-[acetyl(phenylsulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B491425.png)
![(4-Chlorophenyl)[2-(morpholin-4-ylcarbonyl)phenyl]methanone](/img/structure/B491430.png)

